molecular formula C18H15FN4O2S B13372749 3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13372749
M. Wt: 370.4 g/mol
InChI Key: PLMBWMATYRLBLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that belongs to the class of triazolothiadiazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both triazole and thiadiazole rings in the structure imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of appropriate benzyl and phenyl derivatives with triazole and thiadiazole precursors. One efficient method involves a one-pot catalyst-free procedure at room temperature, where dibenzoylacetylene reacts with triazole derivatives . This method yields the desired compound with excellent efficiency and simplicity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing robust purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, reduction may produce alcohols or amines, and substitution reactions can result in a wide range of substituted triazolothiadiazole derivatives.

Scientific Research Applications

3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3,4-Dimethoxybenzyl)-6-(4-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific combination of substituents and ring systems. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H15FN4O2S

Molecular Weight

370.4 g/mol

IUPAC Name

3-[(3,4-dimethoxyphenyl)methyl]-6-(4-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15FN4O2S/c1-24-14-8-3-11(9-15(14)25-2)10-16-20-21-18-23(16)22-17(26-18)12-4-6-13(19)7-5-12/h3-9H,10H2,1-2H3

InChI Key

PLMBWMATYRLBLW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CC2=NN=C3N2N=C(S3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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